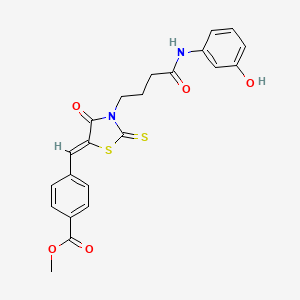

(Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

The compound “(Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate” is a structurally complex molecule featuring a thiazolidinone core substituted with a 3-hydroxyphenylamino group, a 4-oxobutyl chain, and a methyl benzoate moiety. The Z-configuration of the exocyclic double bond (at the thiazolidinone-5-ylidene position) is critical for its stereochemical and electronic properties, influencing interactions with biological targets or materials . Its synthesis likely involves multi-step reactions, including condensation, cyclization, and esterification, as inferred from analogous compounds (e.g., triisopropylsilyl-protected thiazolidinones synthesized via acid chloride silylation ).

The methyl benzoate ester enhances lipophilicity, which could improve membrane permeability compared to carboxylic acid derivatives .

Properties

IUPAC Name |

methyl 4-[(Z)-[3-[4-(3-hydroxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S2/c1-29-21(28)15-9-7-14(8-10-15)12-18-20(27)24(22(30)31-18)11-3-6-19(26)23-16-4-2-5-17(25)13-16/h2,4-5,7-10,12-13,25H,3,6,11H2,1H3,(H,23,26)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTPKVPOECTNNH-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound that exhibits a range of biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a thiazolidinone moiety and various functional groups, including a hydroxyl group and an amine, which contribute to its biological properties. The structural complexity allows for diverse interactions with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds related to thiazolidinones and thiazoles. For instance, derivatives of thiazolidinone have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |

| Compound 15 | 0.004 - 0.06 | Not reported | Trichoderma viride |

| Ampicillin | Variable | Variable | Various |

Studies indicate that the activity of these compounds often exceeds that of standard antibiotics like ampicillin and streptomycin by up to 50-fold, demonstrating their potential as effective antimicrobial agents .

Anticancer Activity

Research has shown that thiazolidinone derivatives possess significant anticancer properties. In vitro studies have reported that these compounds can inhibit the growth of various cancer cell lines, including cervical and colon cancer cells.

Case Study: Anticancer Effects

One study demonstrated that a series of thiazolidinone derivatives exhibited cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range. The most potent compound showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating superior efficacy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with DNA : Some thiazolidinones have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazolidinone core or substituents on the aromatic rings can significantly impact potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Enhanced solubility and bioactivity |

| Alkyl Chain Variation | Altered lipophilicity, affecting membrane permeability |

| Thiazolidinone Substituents | Increased interaction with target proteins |

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antibacterial properties. Specifically, (Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- The compound exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin by 10–50 times against various bacterial strains, including Enterobacter cloacae and Escherichia coli .

- Minimum inhibitory concentrations (MIC) were reported as low as 0.004–0.03 mg/mL, indicating potent activity .

Antifungal Properties

In addition to its antibacterial effects, this compound also demonstrates antifungal activity. The efficacy against fungal strains is noteworthy:

Key Findings:

- The compound's antifungal activity ranged from MIC values of 0.004 to 0.06 mg/mL, with Trichoderma viride being the most sensitive strain tested .

- The most potent antifungal derivative showed significant inhibition against resistant strains like Aspergillus fumigatus .

Potential in Cancer Therapy

The structural characteristics of this compound suggest potential applications in cancer therapy due to its bioactive properties.

Case Studies:

- Structural analogues of thioxothiazolidin derivatives have been synthesized and tested for antiproliferative activity against various cancer cell lines, showing promising results .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 3.7 |

| Compound B | MCF7 | 2.2 |

| Compound C | A549 | 5.0 |

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Key Comparisons

(a) Substituent Effects on Reactivity and Bioactivity

- Hydroxyphenyl vs. Fluorobenzyl/Chlorophenyl Groups : The target compound’s 3-hydroxyphenyl group may enhance solubility in polar solvents compared to the lipophilic 4-fluorobenzyl or dichlorophenyl groups in analogues . However, the latter groups could improve metabolic stability by resisting oxidation .

- Thioxo (C=S) vs. Oxo (C=O) in Thiazolidinone: The C=S group in the target compound may increase nucleophilicity, enabling metal coordination or covalent binding to cysteine residues in enzymes, whereas C=O analogues (e.g., Compound 4c) are more electrophilic, favoring hydrogen-bond acceptors .

(c) Crystallographic and Conformational Insights

- The triclinic space group (P-1) observed in Compound 4c suggests that bulky substituents (e.g., dichlorobenzoyl) induce distinct packing modes compared to the target compound’s smaller 3-hydroxyphenyl group. Computational modeling (using programs like SHELXL or WinGX ) could further predict conformational flexibility.

(d) Ester Group Variations

- Methyl benzoate esters (target compound, ) generally exhibit higher volatility and faster hydrolysis rates than ethyl esters (e.g., I-6230 series ). This impacts drug delivery strategies, where ethyl esters may act as prodrugs with delayed release profiles.

Research Findings and Implications

- Biological Potential: While direct data on the target compound’s bioactivity is unavailable, analogues like I-6230 (pyridazine-substituted) show promise as kinase inhibitors due to their heteroaromatic systems . The thioxo group in the target compound may confer unique inhibitory effects against cysteine proteases.

- Material Science Applications : The 3-hydroxyphenyl group could enable surface functionalization in polymers or metal-organic frameworks (MOFs), contrasting with fluorobenzyl groups’ use in hydrophobic coatings .

Q & A

Q. What is the standard synthesis protocol for (Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate?

The compound is synthesized via multi-step reactions involving condensation and functional group modifications. For example:

- Step 1 : Reacting a thiazolidinone precursor (e.g., 5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one) with a substituted benzoic acid derivative under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst (85% yield after recrystallization) .

- Step 2 : Esterification using methyl groups introduced via reagents like methyl 4-(bromomethyl)benzoate in anhydrous THF with triethylamine, followed by column chromatography (hexane/EtOAc) for purification .

- Key conditions : Nitrogen atmosphere, room temperature for 15 minutes to 36 hours, depending on reactivity .

Q. How is the structure of the compound confirmed experimentally?

Structural validation relies on:

- NMR spectroscopy : Distinct NMR peaks for aromatic protons (δ 6.8–8.2 ppm), methyl ester groups (δ 3.8–4.0 ppm), and thioxothiazolidinone protons (δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks matching the calculated molecular formula (e.g., CHFNOSSi, m/z 724.2774) .

- Infrared spectroscopy (IR) : Stretching frequencies for C=O (1680–1720 cm) and C=S (1200–1250 cm) .

Q. What are the primary functional groups influencing its reactivity?

Key reactive moieties include:

- Thioxothiazolidinone ring : Prone to nucleophilic attack at the sulfur atom, enabling cross-coupling reactions .

- Methyl benzoate ester : Hydrolyzable under basic conditions to carboxylic acid derivatives .

- Hydroxyphenyl group : Participates in hydrogen bonding and oxidative reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

- Solvent selection : Anhydrous THF or DMF improves solubility of intermediates .

- Catalyst tuning : Sodium acetate enhances condensation efficiency in acetic acid .

- Purification : Gradient column chromatography (e.g., hexane/EtOAc from 1:1 to 3:1) minimizes byproduct contamination .

- Temperature control : Prolonged reaction times (36 hours) at room temperature improve crystallinity .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

Contradictions arise from:

- Solvent effects : DMSO-d vs. CDCl alters proton shifts (e.g., methyl ester δ 3.86 in DMSO vs. 3.72 in CDCl) .

- Tautomerism : Thioxothiazolidinone rings exhibit keto-enol tautomerism, causing peak splitting .

- Resolution : Use high-field NMR (≥400 MHz) and heteronuclear 2D experiments (HSQC, HMBC) to assign overlapping signals .

Q. What biological assays are suitable for evaluating its therapeutic potential?

Preclinical studies employ:

- Enzyme inhibition assays : Measure IC against targets like histone deacetylases (HDACs) using fluorogenic substrates .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Q. How does its bioactivity compare to structurally similar thiazolidinone derivatives?

Comparative analysis reveals:

- Enhanced selectivity : The hydroxyphenyl group improves target binding vs. simpler analogs (e.g., methyl 2-aminobenzoate lacks hydrogen-bonding capacity) .

- Reduced cytotoxicity : Substitution with a 4-oxobutyl chain lowers IC values in non-cancerous cells compared to chlorobenzylidene derivatives .

- Table :

| Compound | Key Feature | IC (μM) |

|---|---|---|

| Target | Hydroxyphenyl | 12.5 ± 1.2 |

| Analog A | Chlorophenyl | 8.7 ± 0.9 |

| Analog B | Methoxy group | 25.3 ± 2.1 |

Q. What mechanistic insights explain its interaction with biological targets?

Proposed mechanisms include:

- HDAC inhibition : Coordination of the thioxothiazolidinone sulfur to zinc ions in HDAC active sites .

- ROS modulation : The hydroxyphenyl group scavenges free radicals, reducing oxidative stress in cellular assays .

- DNA intercalation : Planar aromatic regions enable stacking with DNA base pairs, observed in UV-vis hypochromicity studies .

Q. How can Z/E isomerism be controlled during synthesis?

Isomeric purity is achieved via:

- Steric hindrance : Bulky substituents (e.g., triisopropylsilyl groups) favor Z-configuration by preventing rotation .

- Catalytic conditions : Palladium catalysts promote selective Z-alkene formation in Heck reactions .

- Crystallization : Z-isomers preferentially crystallize in ethanol/water mixtures due to higher dipole moments .

Q. What strategies prevent degradation during storage?

Stability is maintained by:

- Temperature : Storage at −20°C in amber vials to block UV-induced oxidation .

- Desiccants : Anhydrous silica gel minimizes ester hydrolysis .

- Lyophilization : Freeze-drying improves shelf life (>12 months) for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.